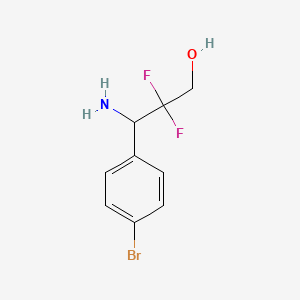

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL

Description

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is a fluorinated propanol derivative characterized by a 4-bromophenyl group attached to a central carbon bearing an amino group, with two fluorine atoms on the adjacent carbon.

Properties

Molecular Formula |

C9H10BrF2NO |

|---|---|

Molecular Weight |

266.08 g/mol |

IUPAC Name |

3-amino-3-(4-bromophenyl)-2,2-difluoropropan-1-ol |

InChI |

InChI=1S/C9H10BrF2NO/c10-7-3-1-6(2-4-7)8(13)9(11,12)5-14/h1-4,8,14H,5,13H2 |

InChI Key |

XGFDOYDWQPJCTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with Methyl 4-Bromobenzoate

One of the primary methods involves the reaction of methyl 4-bromobenzoate with methylmagnesium bromide (a Grignard reagent) to form the corresponding 2-(4-bromophenyl)-2-propanol intermediate. This step is crucial as it introduces the 4-bromophenyl group and sets the stage for further functionalization.

| Parameter | Details |

|---|---|

| Starting material | Methyl 4-bromobenzoate |

| Reagent | Methylmagnesium bromide (3.0 M in diethyl ether) |

| Solvent | Tetrahydrofuran (THF) and diethyl ether |

| Temperature | -78 °C to room temperature |

| Reaction time | 2 hours |

| Work-up | Quenching with saturated ammonium chloride solution |

| Yield | Up to 93% for related 3-bromophenyl analogues |

This method is adapted from procedures used for 3-bromophenyl analogs, which have reported yields ranging from 10% to 93% depending on conditions such as temperature control and solvent choice.

Introduction of Difluoromethyl Group and Amino Functionality

Following the formation of the 2-(4-bromophenyl)-2-propanol intermediate, the difluoromethyl group is introduced typically via electrophilic fluorination or nucleophilic substitution methods. The amino group is then installed through reductive amination or azide reduction strategies.

- Azide Reduction Route: Starting from a suitable azido intermediate, reduction with reagents such as triphenylphosphine or catalytic hydrogenation yields the primary amine.

- Reductive Amination: Reaction of the ketone precursor with ammonia or an amine source in the presence of reducing agents like sodium borohydride or diisobutylaluminium hydride (DIBAH) facilitates amino group installation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is being investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets, making it a candidate for the development of drugs aimed at treating various diseases, including neurological disorders. Ongoing studies are focusing on its mechanism of action at the molecular level.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biological Studies

Research has shown that 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL may exhibit significant biological activity. It is being studied for its interactions with enzymes and receptors, which could lead to insights into its potential as an inhibitor or modulator in biochemical pathways.

Agrochemicals

The compound can be utilized in the formulation of agrochemicals, where it may act as an intermediate or active ingredient in pesticides or herbicides. Its efficacy and safety profiles are under investigation to ensure compliance with regulatory standards.

Material Science

Due to its unique properties, 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL may also find applications in material science. It can be used in the development of new materials with specific chemical and physical properties suitable for various industrial applications.

Case Study 1: Therapeutic Potential

A study published in a peer-reviewed journal explored the neuroprotective effects of 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL in animal models of neurodegenerative diseases. The findings indicated that the compound significantly reduced neuronal damage and improved cognitive function.

Case Study 2: Synthesis of Novel Compounds

In another research project, chemists utilized 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL as a precursor to synthesize a series of fluorinated analogs with enhanced biological activity against specific cancer cell lines. The study highlighted the compound’s role as a key intermediate in developing new anticancer agents.

Summary Table of Applications

| Application Area | Description | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent for neurological disorders | Mechanism of action studies |

| Organic Synthesis | Building block for complex organic molecules | Synthesis methodologies |

| Biological Studies | Interaction with enzymes/receptors | Biological activity profiling |

| Agrochemicals | Intermediate in pesticide/herbicide formulations | Efficacy and safety evaluations |

| Material Science | Development of new materials | Chemical property enhancement |

Mechanism of Action

The mechanism by which 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromophenyl and fluorine atoms can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound is distinguished from analogs by the 2,2-difluoropropan-1-ol backbone. Key comparisons include:

Key Observations :

Physico-Chemical Properties

Data from analogs suggest trends:

Analysis :

- The difluoro groups likely lower the pKa slightly compared to the non-fluorinated analog (14.87) due to increased inductive electron withdrawal .

- Higher density and boiling point compared to non-fluorinated analogs may arise from stronger dipole-dipole interactions .

Crystallographic and Hydrogen-Bonding Behavior

- The SHELX program suite () and ORTEP-3 () are critical for resolving fluorinated structures, where fluorine's small atomic radius and high electronegativity complicate crystallography .

- Hydrogen-bonding patterns in fluorinated compounds () may differ significantly; for example, fluorine can act as a weak hydrogen-bond acceptor, influencing supramolecular assembly .

Biological Activity

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is an organic compound notable for its unique molecular structure, which includes an amino group, a brominated aromatic ring, and difluoropropanol functionalities. Its molecular formula is CHBrFNO, with a molecular weight of approximately 266.08 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties.

The biological activity of 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is primarily attributed to its ability to interact with specific biological targets, including enzymes and proteins. Preliminary studies suggest that it may act as an inhibitor in various biochemical pathways, making it a candidate for further pharmacological investigation.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In addition to its antibacterial properties, 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells, possibly by activating caspase pathways or inhibiting key survival signals within tumor cells.

Synthesis and Characterization

The synthesis of 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL can be achieved through several methods, which can be optimized based on desired yields and purity levels. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Interaction Studies

Molecular docking simulations have been utilized to predict the binding affinity of 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL to various biological targets. These studies provide insights into the potential mechanisms by which the compound exerts its biological effects.

Table: Comparative Biological Activities

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL | Antibacterial & Anticancer | Induces apoptosis in cancer cells; inhibits bacterial growth |

| 4-Bromophenylthiosemicarbazide | Anticancer | Effective against specific cancer lines |

| 3-Amino-2,2-difluoropropan-1-ol | Antimicrobial | Moderate activity against gram-positive bacteria |

Future Directions

Further research is needed to fully elucidate the pharmacological profile of 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL. Future studies should focus on:

- In vivo testing : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic studies : To understand the detailed biochemical pathways affected by this compound.

- Structural modifications : To enhance biological activity and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.